1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Description
1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 1,2,3,6-tetrahydropyridine (THP) ring at position 3 and an ethyl group at position 1. This structure positions it within the 7-azaindole family, a class of bioactive molecules known for their affinity toward neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors . The compound is synthesized via N-alkylation of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine with ethylating agents under reflux conditions using K₂CO₃ and acetonitrile . Its design leverages the THP moiety as a bioisostere for piperidine, enhancing conformational flexibility and receptor interaction .
Properties
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-10-13(11-5-8-15-9-6-11)12-4-3-7-16-14(12)17/h3-5,7,10,15H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLMASGYYMJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties.
Mode of Action
It’s known that thps undergo electrocyclization via resonance stabilization, followed by reduction through acid/borohydride stimulation.
Biochemical Pathways
Thps have been found to have anti-inflammatory and anticancer properties, suggesting they may interact with biochemical pathways related to inflammation and cell proliferation.
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase 2 and proteins involved in inflammatory pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can interact with biomolecules like nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and pathways, which can impact cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs or compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining an ethyl group, a tetrahydropyridine moiety, and a pyrrole-pyridine framework, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that trigger downstream signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors influencing neurological functions.
1. Anticancer Activity
Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Pyrrolo[3,4-c]pyridine Derivatives | Inhibition of cancer cell proliferation | |
| Ethyl Derivatives | Induced apoptosis in various cancer cell lines |
2. Antimicrobial Properties
Research on related compounds has shown promising antimicrobial activity against various pathogens:
| Compound Class | Pathogen Targeted | Activity Level | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridines | Mycobacterium tuberculosis | Moderate to High | |
| Indole Derivatives | Bacterial strains | Significant inhibition observed |
3. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies indicate that it may influence neurotransmitter systems:
| Study Focus | Findings | Reference |
|---|---|---|
| Neurotransmitter Interaction | Modulation of dopamine and serotonin levels | |
| Neuroprotective Assays | Reduced oxidative stress in neuronal models |
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:
- Antitumor Efficacy : A study investigated the effects of a pyrrolo[2,3-b]pyridine derivative on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency against breast cancer cells.
- Antimicrobial Activity : Another study focused on the antibacterial properties of related compounds against Staphylococcus aureus. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Core Modifications
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole Derivatives : Replacing the pyrrolo[2,3-b]pyridine core with indole (as in analogues 13–21) reduces 5-HT1A receptor affinity by 10–50-fold, highlighting the critical role of the 7-azaindole scaffold in maintaining dual SERT/5-HT1A activity .

- 3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine : Saturation of the THP ring to piperidine decreases conformational flexibility, leading to reduced SERT binding (Ki = 120 nM vs. 35 nM for the THP variant) .
Substituent Variations
- N-Alkyl Chain Length : Derivatives with longer alkyl chains (e.g., butyl or pentyl) exhibit improved lipophilicity but reduced aqueous solubility. For example, 1-butyl analogues show a 20% decrease in SERT binding compared to the ethyl variant .
- Aromatic Substituents : Compounds like 3-[1-(3-phenylpropyl)-THP-4-yl]-1H-pyrrolo[2,3-b]pyridine (Z1241145220) demonstrate enhanced van der Waals interactions with SERT, achieving a binding free energy of −45.2 kcal/mol (vs. −38.5 kcal/mol for the ethyl derivative) .
Pharmacological Profiles
Receptor Binding Affinities
| Compound | SERT Ki (nM) | 5-HT1A Ki (nM) | DAT Ki (nM) |
|---|---|---|---|
| 1-Ethyl-3-THP-pyrrolo[2,3-b]pyridine | 35 ± 2 | 12 ± 1 | >1000 |
| 3-THP-1H-indole (analogue 13) | 280 ± 15 | 150 ± 10 | >1000 |
| 3-Piperidin-4-yl-pyrrolo[2,3-b]pyridine | 120 ± 8 | 85 ± 6 | >1000 |
| Z1241145220 | 18 ± 1 | 9 ± 0.5 | 890 ± 45 |
Key Findings :
- The ethyl-THP-pyrrolo[2,3-b]pyridine derivative exhibits balanced SERT/5-HT1A affinity (Ki < 50 nM), making it a candidate for dual-target antidepressants .
- Bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl in 4PP-45 ) compromise blood-brain barrier penetration due to increased molecular weight (MW = 274.1 g/mol vs. 229.3 g/mol for the ethyl derivative) .
Solubility and Stability
| Compound | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|
| 1-Ethyl-3-THP-pyrrolo[2,3-b]pyridine | 0.12 ± 0.02 | 2.1 |
| 5-Propoxy-3-THP-pyrrolo[3,2-b]pyridine | 0.08 ± 0.01 | 3.4 |
| Z1241145220 | 0.05 ± 0.01 | 4.2 |
Note: The ethyl group optimizes lipophilicity (LogP = 2.1) for CNS penetration, while propoxy derivatives (LogP > 3) face formulation challenges .
Preparation Methods
One-Step Condensation Synthesis of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine Core
A key preparation strategy involves a one-step condensation reaction between 1H-pyrrolo[2,3-b]pyridine and 4-piperidone under an inert argon atmosphere. This method yields the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine intermediate, which serves as the precursor for further functionalization. The reaction is typically conducted in the presence of glacial acetic acid to facilitate condensation and ring closure, resulting in the formation of the tetrahydropyridinyl-substituted heterocycle (Scheme 1 in).
N-Alkylation for Introduction of the Ethyl Group at the Pyrrolo Nitrogen
Following the formation of the core heterocycle, N-alkylation at the nitrogen atom of the pyrrolo ring is performed to introduce the ethyl substituent. This step is generally achieved by reacting the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. The alkylation proceeds selectively at the pyrrolo nitrogen, yielding the target compound 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine.
Purification and Salt Formation
The crude product from the alkylation reaction is purified using column chromatography to isolate the desired compound with high purity. Subsequently, conversion to the hydrochloride salt is performed to enhance water solubility and stability, which is important for biological evaluation and pharmaceutical applications.
Detailed Reaction Scheme and Conditions
Research Findings and Analysis
The condensation reaction is efficient and yields the tetrahydropyridinyl-substituted pyrrolo[2,3-b]pyridine core in a single step, simplifying the synthetic route compared to multi-step procedures.
N-alkylation with ethyl halides proceeds with good selectivity and yield, enabling the introduction of the ethyl group without affecting other functional groups on the molecule.
The presence of the tetrahydropyridinyl substituent at the 3-position is crucial for biological activity, as modifications in this region have been shown to influence receptor binding affinity in related pharmacophores.
Purification via column chromatography followed by conversion to the hydrochloride salt ensures the compound is obtained in a form suitable for further pharmacological testing.
Q & A
Q. What synthetic strategies are effective for constructing the pyrrolo[2,3-b]pyridine core in this compound?
Methodological Answer: The pyrrolo[2,3-b]pyridine scaffold can be synthesized via cross-coupling reactions. For example:
- Suzuki-Miyaura coupling between halogenated pyrrolo[2,3-b]pyridine intermediates (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) and boronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base .
- Nitro group reduction : Catalytic hydrogenation (H₂, Raney Nickel) converts 3-nitro-pyrrolo[2,3-b]pyridines to 3-amino derivatives, which are further functionalized via acylation (e.g., nicotinoyl chloride) .
- Alkylation : NaH/MeI in THF introduces methyl groups at the 1-position .
Q. Key Data :
- Yield optimization: 96% for Suzuki coupling using dichloromethane/ethyl acetate (90:10) .
- Purity: >99% achieved via silica gel chromatography .
Q. How can researchers evaluate the binding affinity of this compound to serotonin receptors (e.g., 5-HT1A or SERT)?
Methodological Answer:
- Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., [³H]8-OH-DPAT for 5-HT1A) to measure Ki values. Competitive binding experiments in HEK-293 cells expressing recombinant receptors are standard .
- Functional assays : Assess cAMP modulation (5-HT1A is Gi-coupled) or serotonin uptake inhibition (for SERT) in transfected cell lines .
Q. Key Data from Evidence :
Q. What structural modifications enhance FGFR inhibitory activity?
Methodological Answer:
- Substituent optimization : Introduce trifluoromethyl groups at the 5-position (improves FGFR1 potency) and methoxy moieties at the 3-position (enhances hydrophobic pocket interactions) .
- IC50 determination : Use kinase inhibition assays (e.g., ADP-Glo™) against FGFR1–4.
Q. Key Data :
- Compound 4h : FGFR1–3 IC50 = 7, 9, 25 nM; FGFR4 IC50 = 712 nM .
- Ligand efficiency (LE) = 0.45 for 4h , indicating high binding efficiency per atom .
Advanced Research Questions
Q. How can contradictory data on receptor selectivity (e.g., 5-HT vs. FGFR targets) be resolved?
Methodological Answer:
- Orthogonal assays : Confirm binding using surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and X-ray crystallography to visualize binding modes .
- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) and neurotransmitter receptors (e.g., 5-HT6 in ).
Q. Example :
- Compound 25 in showed 5-HT6R antagonism (Ki = 0.5 nM) but no FGFR activity, highlighting scaffold-dependent selectivity.
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) of derivatives?
Methodological Answer:
- Salt formation : Glutarate salts enhance aqueous solubility (e.g., EP patent EP2019/085598) .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
- CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability and identify vulnerable sites .
Q. Key Data :
- Glutarate salt of 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine: Solubility >50 mg/mL in water .
Q. How are in vivo models (e.g., cognitive deficits) used to validate therapeutic potential?
Methodological Answer:
- Novel Object Recognition (NOR) : Test pro-cognitive effects in rats (e.g., compound 25 at 1 mg/kg, i.p.) .
- Forced Swim Test (FST) : Evaluate antidepressant-like activity (e.g., MED = 0.1 mg/kg for compound 25 ) .
- Xenograft models : Assess antitumor efficacy (e.g., 4T1 breast cancer cells) using FGFR inhibitors .
Q. Key Data :
- 4h reduced 4T1 tumor volume by 60% at 10 mg/kg (oral) over 21 days .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

